molecular formula C10H11N3O B1604343 [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine CAS No. 944450-79-7

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine

Cat. No.: B1604343
CAS No.: 944450-79-7
M. Wt: 189.21 g/mol
InChI Key: ZJSXOFYVSVJPHZ-UHFFFAOYSA-N
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Description

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its unique bioisosteric properties and an unusually wide spectrum of biological activities . This compound serves as a versatile synthetic intermediate for the development of novel pharmacologically active agents. Derivatives of 1,2,4-oxadiazole have demonstrated diverse biological activities in scientific research, including anticancer, antimicrobial, and effects on the central nervous system . For instance, closely related thiazolyl-1,2,4-oxadiazole derivatives have shown promising cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) as well as antifungal activity . Furthermore, 1,2,4-oxadiazole-based compounds are being actively investigated as agonists for G protein-coupled receptors (GPCRs) like GPR88, a target implicated in neurological disorders . The 1,2,4-oxadiazole ring can act as a bioisostere for ester and amide functionalities, potentially enhancing metabolic stability and improving the drug-like properties of candidate molecules . CAS Number: 921938-59-2 Molecular Formula: C11H13N3O Molecular Weight: 203.24 g/mol Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling instructions. According to supplier data for a closely related compound, it may cause severe skin burns and eye damage .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSXOFYVSVJPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640214
Record name 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-79-7
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is typically synthesized through cyclization reactions involving amidoximes and nitriles or related precursors. The 3-methyl substitution is introduced via appropriate methylated starting materials or reagents.

Key approaches include:

  • Cyclization of Amidoximes with Nitriles:
    Amidoximes (R-C(NH2)=NOH) react with nitriles (R'-C≡N) under heating to form 1,2,4-oxadiazoles by ring closure with elimination of water or other small molecules. This method is versatile and allows substitution at the 3- and 5-positions of the oxadiazole ring depending on the starting amidoxime and nitrile used.

  • Use of Hydroxamyl Halides and Nitriles:
    Contacting substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles such as trichloroacetonitrile at elevated temperatures (40–150 °C) leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds until hydrogen halide evolution ceases, indicating completion.

  • Fusion of Amidoxime Salts with Amides:
    Another method involves melting a substituted amidoxime salt (e.g., acetamidoxime or trichloromethyl amidoxime) with a substituted amide (e.g., acetamide) at 100–200 °C to induce cyclization and formation of the oxadiazole ring.

Preparation of 3-Methyl-5-amino-1,2,4-oxadiazole Core

The 3-methyl substitution on the oxadiazole ring can be introduced by selecting methyl-substituted amidoximes or nitriles as precursors. The 5-amino substituent is typically introduced by converting trihalomethyl-substituted oxadiazoles to amino derivatives.

Notable method:

  • Conversion of 3-Methyl-5-trihalomethyl-1,2,4-oxadiazoles to 5-Amino Derivatives:
    Trihalomethyl-substituted oxadiazoles (e.g., 3-methyl-5-trichloromethyl-1,2,4-oxadiazole) react with ammonia or primary/secondary amines in inert solvents (water, alcohols, benzene) at temperatures ranging from 0 to 150 °C to yield 5-amino-1,2,4-oxadiazoles. This reaction replaces the trihalomethyl group with an amino group, enabling further functionalization.

Summary of Preparation Steps

Step Reaction Type Starting Materials Conditions Outcome
1 Cyclization of amidoxime and nitrile Methyl amidoxime + trichloroacetonitrile 40–150 °C, inert solvent 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole
2 Amination 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole + ammonia/amine 0–150 °C, solvent (water, alcohol, benzene) 3-Methyl-5-amino-1,2,4-oxadiazole
3 Functionalization of phenyl ring 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl halide or aldehyde + ammonia/amine Nucleophilic substitution or reductive amination [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine

Detailed Research Findings and Notes

  • The preparation of the 5-amino-1,2,4-oxadiazole ring system via substitution of trihalomethyl groups is well-documented, with the reaction proceeding efficiently in various solvents and over a broad temperature range without critical sensitivity to conditions.

  • The choice of amine for the substitution step is broad, including primary and secondary amines, hydrazines, and heterocyclic amines, allowing for structural diversity in the final product.

  • The synthetic route allows for the recovery and purification of intermediates by crystallization, sublimation, or distillation, ensuring high purity of the final compound.

  • The 1,2,4-oxadiazole derivatives prepared by these methods have applications as curing agents for epoxy resins and as nematocides in agriculture, indicating the robustness and utility of the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study : A synthesized derivative of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine was tested against various cancer cell lines, showing significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activity. Studies have shown that compounds with this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study : In vitro studies revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that these compounds can improve the performance of polymers used in electronic applications .

Data Table: Thermal Properties of Polymers with Oxadiazole Derivatives

Polymer TypeOxadiazole Content (%)Glass Transition Temperature (°C)Thermal Decomposition Temperature (°C)
Polycarbonate5145360
Polyimide10220420

Enzyme Inhibition

Research has highlighted the potential of oxadiazole derivatives as enzyme inhibitors. Specifically, they can act as inhibitors of key enzymes involved in metabolic pathways.

Case Study : A study evaluated the effect of this compound on acetylcholinesterase activity. The compound showed competitive inhibition with an IC50 value indicating effective binding affinity.

Mechanism of Action

The mechanism of action of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications Reference
This compound C10H11N3O 189.22 3-methyl oxadiazole, phenyl at C5, methylamine Potential bioisostere for drug design; structural similarity to antimicrobial agents
(3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine C9H9N3O 175.19 Phenyl at C3, methylamine Commercial availability (Thermo Scientific™); used as a building block in organic synthesis
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C14H19N3O 245.32 4-methylphenyl at C3, pentyl chain Extended alkyl chain may enhance lipophilicity; applications in medicinal chemistry pipelines
N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine C11H13N3O 203.24 N-methylation, 3-methyl oxadiazole Improved metabolic stability due to methylated amine; used in pharmacokinetic studies
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C10H12ClN3O 225.68 Hydrochloride salt, phenyl-methanamine Enhanced solubility for in vitro assays; utilized in crystallography studies

Biological Activity

The compound [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine is a member of the oxadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
CAS Number 944450-79-7
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzylamine
Melting Point 32.5 - 34.5 °C

This compound features a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group and a methylamine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.25 to 10 μg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been explored extensively. Specific analogs have been reported to inhibit cancer cell proliferation by targeting critical signaling pathways. For example, a study on structurally similar compounds indicated their ability to inhibit Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), suggesting their role as potential therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Modifications to the oxadiazole core and the phenyl substituent can significantly influence the compound's activity:

  • Substituent Variations : Changes in the substituents on the phenyl ring can enhance or diminish biological activity.
  • Linker Length : The optimal carbon chain length between functional groups has been identified as three carbons for maintaining activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that similar compounds undergo rapid metabolism in liver microsomes with half-lives indicating favorable profiles for further development .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound inhibited proliferation in several cancer cell lines by inducing apoptosis through the mitochondrial pathway. This mechanism was confirmed through flow cytometry and caspase activity assays .

Q & A

Q. What are effective synthetic routes for [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine?

A common precursor, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS RN: [273727-50-7]), can undergo reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. The reaction is typically monitored by TLC and purified via column chromatography. Characterization involves LC-MS for molecular ion confirmation ([M+H]+ ≈ 204.2) and NMR (¹H/¹³C) to verify the methylamine moiety and oxadiazole ring integrity .

Q. How is the compound characterized for purity and structural confirmation?

  • LC-MS : Used to confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities.
  • NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm for oxadiazole-CH₃). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) in the oxadiazole ring.
  • Elemental Analysis : Validates empirical formula (C₁₀H₁₁N₃O) with <0.4% deviation .

Q. What are recommended storage conditions to ensure stability?

Store as a hydrochloride salt at room temperature (RT) in airtight amber glass bottles under inert gas (e.g., N₂) to prevent oxidation. Avoid prolonged exposure to humidity, as the oxadiazole ring may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence receptor binding affinity?

The meta-position of the oxadiazole ring (as in this compound) enhances steric compatibility with hydrophobic pockets in targets like mGlu5 receptors. Para-substituted analogs show reduced activity due to altered dipole interactions, as observed in mGlu5 PAM studies . Computational docking (e.g., AutoDock Vina) can model binding poses using crystal structures from SHELX-refined datasets .

Q. What methodologies are used to study the compound’s pharmacokinetic properties?

  • In Vitro Metabolic Stability : Assessed using liver microsomes (e.g., human CYP450 isoforms) with LC-MS/MS quantification.
  • Plasma Protein Binding : Measured via equilibrium dialysis; oxadiazole derivatives typically exhibit moderate binding (60–80%) due to moderate lipophilicity (logP ≈ 1.5–2.0) .

Q. Can the oxadiazole ring participate in bioisosteric replacements for improved bioavailability?

Yes. The 1,2,4-oxadiazole moiety serves as a bioisostere for ester or amide groups, enhancing metabolic stability. For example, replacing a labile ester with oxadiazole in protease inhibitors improves half-life (t₁/₂) by reducing esterase-mediated hydrolysis .

Q. How are structural contradictions resolved in crystallographic studies?

Discrepancies in X-ray diffraction data (e.g., disorder in the methyl group) are addressed using SHELXL refinement. Constraints (e.g., DFIX for bond lengths) and Hirshfeld surface analysis validate intermolecular interactions .

Q. What computational tools predict the compound’s ADMET profile?

  • SwissADME : Estimates solubility (LogS ≈ -4.2) and blood-brain barrier penetration (BBB+ score: 0.65).
  • ProTox-II : Predicts moderate hepatotoxicity (Probability: 0.72) due to oxadiazole-related reactive metabolites .

Methodological Notes

  • Synthetic Optimization : Replace traditional amidation with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
  • Analytical Cross-Validation : Combine HPLC-PDA (photodiode array) with HRMS to distinguish isomeric byproducts .
  • Safety Protocols : Use fume hoods and nitrile gloves during synthesis; the compound may cause skin/eye irritation (GHS Category 2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
Reactant of Route 2
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine

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